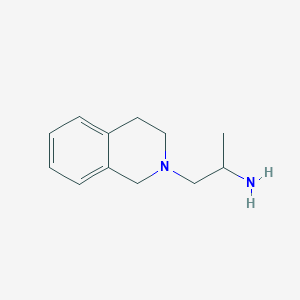

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Description

Propriétés

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10(13)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUENUWACNZYNKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588421 | |

| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-52-9 | |

| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stock Solution Preparation and Solubility Considerations

According to GlpBio, the compound is soluble in DMSO and can be prepared as a stock solution at various molarities (1 mM, 5 mM, 10 mM) by dissolving precise amounts of the compound in corresponding volumes of solvent. The stock solutions should be stored at 2-8°C protected from light, with long-term storage at -80°C recommended for up to 6 months to prevent degradation. Heating to 37°C and ultrasonic oscillation can aid solubility during preparation. For in vivo formulations, a stepwise solvent addition method is used, starting with DMSO master liquid followed by PEG300, Tween 80, and water or corn oil, ensuring clarity at each step before proceeding.

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 5.2551 | 1.051 | 0.5255 |

| 5 mg | 26.2757 | 5.2551 | 2.6276 |

| 10 mg | 52.5514 | 10.5103 | 5.2551 |

Synthesis via Nucleophilic Substitution

A common synthetic route involves nucleophilic substitution reactions where 3,4-dihydroisoquinoline derivatives are alkylated with appropriate alkyl halides or bromoalkyl intermediates in the presence of bases such as potassium carbonate. For example, 2-(ω-bromoalkyl)isoindoline-1,3-diones react with secondary amines under reflux in acetonitrile to yield substituted amines, which can be further hydrolyzed and alkylated to obtain the target compound.

Cyclisation and Catalytic Methods

Intramolecular cyclisation methods have been employed to construct the dihydroisoquinoline core. One approach uses heterogeneous catalysts such as triflic acid supported on silica (TfOH/SiO2) to promote α-amidoalkylation reactions. For instance, amides derived from 3,4-dihydroisoquinoline precursors undergo cyclisation in dichloroethane at 80°C, monitored by thin-layer chromatography, yielding the desired cyclic amines efficiently.

Acylation and Coupling Reactions

Acylation of tetrahydroisoquinoline derivatives with acid chlorides is another method to prepare related compounds. For example, 1,2,3,4-tetrahydroquinoline can be acylated with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane with triethylamine as a base, yielding high-purity products after washing and chromatographic purification. This method is adaptable for synthesizing analogs of this compound.

Castagnoli–Cushman Reaction

The Castagnoli–Cushman reaction is a classical method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are precursors to the target compound. This involves the reaction of aromatic aldehydes with amines and homophthalic anhydride in dry solvents like toluene under reflux. The intermediate imines formed are then cyclized to yield the dihydroisoquinoline core, which can be further functionalized.

Summary Table of Preparation Methods

Research Findings and Notes

- The stepwise solvent addition method for stock solution preparation ensures clarity and stability of the compound in formulations, critical for biological assays.

- Catalytic cyclisation using TfOH/SiO2 is a green and efficient method, avoiding waste and providing good yields of cyclic amines.

- Nucleophilic substitution reactions allow for structural diversity by varying the alkylating agents and amines, enabling the synthesis of analogs for biological evaluation.

- Acylation methods provide a straightforward route to related amide derivatives, which can be further modified to the target amine compound.

- The Castagnoli–Cushman reaction remains a valuable synthetic tool for constructing the dihydroisoquinoline scaffold, which is central to the target compound's structure.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Fully saturated amines.

Substitution: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The dihydroisoquinoline moiety is a common feature in several pharmacologically active compounds. Key structural analogs and their differences are summarized below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents/Modifications | Molecular Formula | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Target Compound | None (parent structure) | C₁₂H₁₈N₂ | Not reported | Tertiary amine, high synthetic yield |

| 4-(3,4-Dihydroisoquinolin-2-yl)butan-1-one (13) | Butanoyl backbone, benzamide substituent | C₁₉H₂₂N₂O₂ | 177–178 | Extended carbon chain, amide linkage |

| 1-(7-Chloro-dihydroisoquinolin-2-yl)propan-2-amine | Chloro substituent at C7 of isoquinoline | C₁₂H₁₇ClN₂ | Not reported | Increased lipophilicity |

| 2-(3,4-Dihydroisoquinolin-2-yl)propan-1-amine HCl | Propylamine backbone, hydrochloride salt | C₁₂H₁₉ClN₂ | Not reported | Enhanced water solubility |

| Glovadalenum (INN) | Dichloroindazole and hydroxymethyl groups | C₂₃H₂₅Cl₂N₃O₂ | Not reported | Dopamine D1 receptor modulator |

Key Observations :

- Hydrochloride salts (e.g., 2-(3,4-dihydroisoquinolin-2-yl)propan-1-amine HCl) enhance solubility, critical for bioavailability .

- Extended backbones (e.g., butanoyl in compound 13) may alter binding kinetics due to steric effects .

Pharmacological Implications

- Dopamine Receptor Modulation: Glovadalenum’s dihydroisoquinoline moiety contributes to its role as a dopamine D1 receptor positive allosteric modulator .

- Gastroprotection: Revaprazan’s dihydroisoquinoline-pyrimidine hybrid structure underpins its proton pump inhibitory activity .

- Antidepressant Potential: Tertiary amines with flexible backbones (e.g., compound 13) show affinity for serotonin receptors (5-HT1A/5-HT7), suggesting CNS activity .

Activité Biologique

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, also known by its chemical structure and various identifiers, has garnered attention in recent pharmacological research due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₂

- SMILES Notation : CC(CN1CCC2=CC=CC=C2C1)N

- InChIKey : KUENUWACNZYNKC-UHFFFAOYSA-N

The compound features a unique isoquinoline core that may contribute to its biological activity. The structural characteristics enable interactions with various biological targets, particularly in the central nervous system.

Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in neurotransmitter degradation, specifically acetylcholinesterase (AChE) and monoamine oxidases (MAOs). These enzymes play critical roles in the pathophysiology of Alzheimer's disease by degrading acetylcholine and other neurotransmitters.

Inhibition of Cholinesterases and MAOs

- Cholinesterase Inhibition : Studies have shown that derivatives of 3,4-dihydroisoquinoline can inhibit AChE effectively. For instance, a related compound demonstrated an IC₅₀ value of 0.28 µM against electric eel AChE (eeAChE) and 0.34 µM against human AChE (hAChE) .

- Monoamine Oxidase Inhibition : The compound also exhibits potential as a dual inhibitor of MAO-A and MAO-B. For example, another derivative showed IC₅₀ values of 0.91 µM for hMAO-A and 2.81 µM for hMAO-B, indicating a balanced inhibition profile .

Blood-Brain Barrier Penetration

One of the critical aspects of drug development for neurodegenerative diseases is the ability of compounds to cross the blood-brain barrier (BBB). In vitro studies have indicated that certain derivatives can penetrate the BBB effectively without significant cytotoxicity at lower concentrations (e.g., <12.5 µM) .

Cytotoxicity Studies

In vitro cytotoxicity assays on neuronal cell lines (such as PC12 cells) have shown that these compounds exhibit low toxicity profiles, making them suitable candidates for further development in neuropharmacology .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of hybrid compounds based on the 3,4-dihydroisoquinoline framework. The most promising candidate demonstrated significant inhibition against both AChE and MAOs while showing favorable pharmacokinetic properties such as BBB penetration .

Case Study 2: Molecular Docking Studies

Molecular docking studies have elucidated how these compounds interact with active sites of AChE and MAOs. These studies suggest that the isoquinoline moiety occupies critical binding sites, leading to effective enzyme inhibition .

Comparative Table of Biological Activities

| Compound | Target Enzyme | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|

| Compound 3e | AChE (eeAChE) | 0.28 | Mixed inhibition |

| Compound 3e | hAChE | 0.34 | Mixed inhibition |

| Compound 3e | hMAO-A | 0.91 | Competitive inhibition |

| Compound 3e | hMAO-B | 2.81 | Competitive inhibition |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine, and how can purity be ensured?

- Answer : The compound can be synthesized via reductive amination of 3,4-dihydroisoquinoline derivatives with propan-2-amine precursors. Catalytic hydrogenation (using Pd/C or Raney Ni) is commonly employed to reduce intermediates. Solvent selection (e.g., ethanol or methanol) and catalyst optimization are critical for yield and purity. Post-synthesis purification via column chromatography or HPLC is recommended, with purity verified by NMR (e.g., δ 2.68 ppm for methylene protons) and LC-MS .

Q. How is the structural integrity of this compound validated in experimental settings?

- Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.4–7.2 ppm) and dihydroisoquinoline methylene groups (δ 2.5–3.5 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 217.2 [M+H]+) confirm molecular weight.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in solid-state studies .

Q. What are the preliminary biological screening methods for this compound?

- Answer : Initial assays include:

- Binding Affinity : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7).

- Enzyme Inhibition : Fluorescence-based assays for monoamine oxidases (MAOs) .

Advanced Research Questions

Q. How do substituent modifications on the dihydroisoquinoline core affect pharmacological activity?

- Answer : Structural analogs (Table 1) reveal that electron-donating groups (e.g., -CH3 at position 1) enhance receptor binding, while bulky substituents reduce blood-brain barrier permeability. For example:

| Compound | Substituent Position | Bioactivity (IC50, nM) |

|---|---|---|

| 1-Methyl analog | 1-CH3 | 5.2 (MAO-A) |

| 3,5-Dimethylphenoxy analog | 3,5-(CH3)2 | 12.7 (D2 receptor) |

| Data from SAR studies suggest that steric hindrance at position 3 compromises efficacy . |

Q. What computational strategies optimize reaction conditions for scaled synthesis?

- Answer : Quantum mechanical calculations (DFT) model transition states to predict optimal catalysts and solvents. For example, ethanol reduces activation energy by 15% compared to THF in reductive amination. High-throughput screening (HTS) with robotic platforms accelerates parameter optimization, reducing trial-and-error cycles .

Q. How can contradictory data on receptor selectivity be resolved?

- Answer : Contradictions (e.g., D2 vs. 5-HT2A affinity) arise from assay variability (cell type, radioligand concentration). Solutions include:

- Meta-Analysis : Pool data from multiple studies using standardized protocols.

- Molecular Dynamics Simulations : Predict binding pocket interactions (e.g., π-π stacking vs. hydrogen bonding).

- In Vivo Validation : Knockout mouse models to isolate target effects .

Q. What advanced separation techniques improve enantiomeric purity for chiral derivatives?

- Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers using hexane/isopropanol gradients. Simulated Moving Bed (SMB) chromatography scales enantiomer separation, achieving >99% ee. Polarimetry and circular dichroism (CD) verify optical activity .

Methodological Considerations

Q. How are in vitro-to-in vivo correlations (IVIVC) established for pharmacokinetic studies?

- Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate:

- Microsomal Stability Data : Hepatic clearance rates.

- Plasma Protein Binding : Equilibrium dialysis assays.

- Permeability : Caco-2 cell monolayers predict intestinal absorption .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others indicate neurotoxicity?

- Answer : Dose-dependent effects and metabolite variability (e.g., oxidative vs. non-oxidative pathways) explain discrepancies. For example:

- Low Dose (1–10 µM) : Activates Nrf2 antioxidant pathways.

- High Dose (>50 µM) : Generates reactive quinone-imine intermediates.

- Metabolite Profiling : LC-MS/MS identifies toxic adducts (e.g., glutathione conjugates) .

Tables for Key Comparisons

Table 1 : Structural analogs and bioactivity trends

| Compound | Key Modification | Target (IC50) | Reference |

|---|---|---|---|

| 1-(3,4-Dihydroisoquinolin-2-yl)propan-2-amine | None (parent) | MAO-A: 8.3 nM | |

| N,N-Dimethyltryptamine | Indole core | 5-HT2A: 15 nM | |

| 7-Methoxyisoquinoline | Methoxy at C7 | Topo I inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.